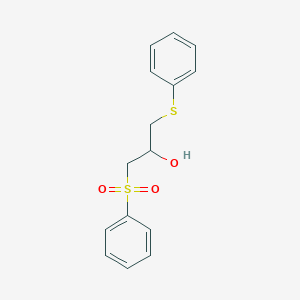
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol is an organic compound characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol typically involves the reaction of phenylsulfanyl and phenylsulfonyl precursors with a suitable propanol derivative. One common method includes the use of phenylsulfanyl chloride and phenylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to the corresponding sulfide.
Substitution: Both phenylsulfanyl and phenylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
作用机制
The mechanism of action of 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol involves its interaction with various molecular targets. The phenylsulfanyl and phenylsulfonyl groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(Phenylsulfanyl)-2-propanol: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.
3-(Phenylsulfonyl)-2-propanol: Lacks the phenylsulfanyl group, affecting its overall chemical behavior.
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-1-propanol: Positional isomer with different reactivity and applications.
Uniqueness
1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
属性
IUPAC Name |
1-(benzenesulfonyl)-3-phenylsulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S2/c16-13(11-19-14-7-3-1-4-8-14)12-20(17,18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCBBLQTZSEPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![phenyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2758755.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2758756.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(trifluoromethyl)benzamide](/img/structure/B2758758.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)

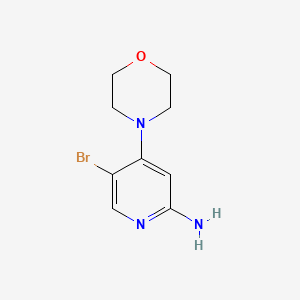
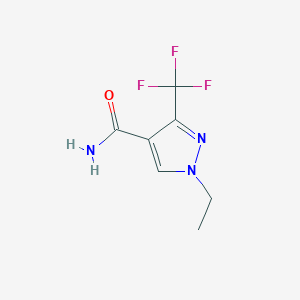
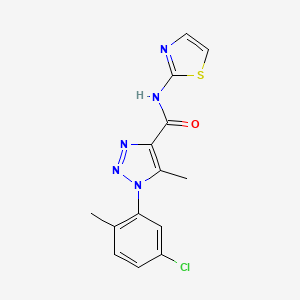
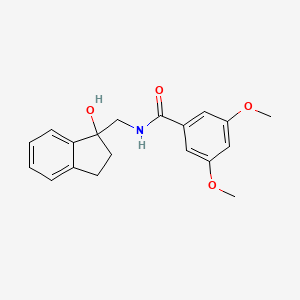
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758770.png)
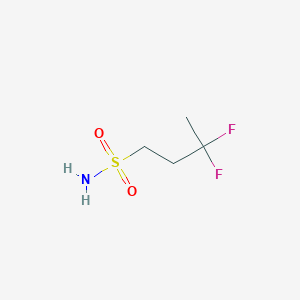
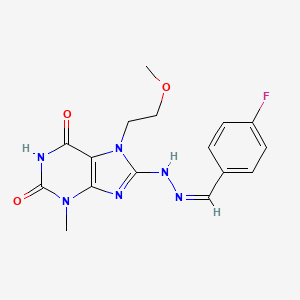
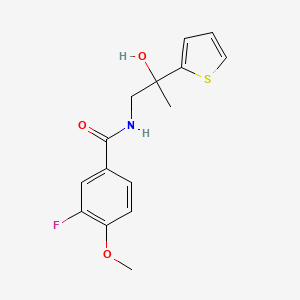
![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)
